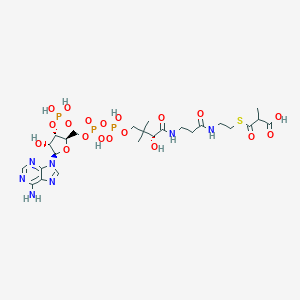

methylmalonyl-CoA

Beschreibung

Eigenschaften

IUPAC Name |

3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12?,13-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFOKIKEPGUZEN-FBMOWMAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264-45-5 | |

| Record name | Methylmalonyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmalonyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

what is the role of methylmalonyl-CoA in the citric acid cycle

An In-Depth Technical Guide on the Role of Methylmalonyl-CoA in the Citric Acid Cycle

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a critical intermediate in a key anaplerotic pathway that replenishes the citric acid (TCA) cycle. This pathway facilitates the entry of carbons from the catabolism of odd-chain fatty acids and specific amino acids into central metabolism. The conversion of L-methylmalonyl-CoA to succinyl-CoA, catalyzed by the vitamin B12-dependent enzyme this compound mutase, directly feeds into the TCA cycle, thereby maintaining its pool of intermediates for both energy production and biosynthetic processes. Dysregulation of this pathway, typically due to genetic deficiencies in the involved enzymes, leads to severe metabolic disorders such as methylmalonic acidemia, highlighting its physiological importance. This guide provides a comprehensive overview of the biochemical role of this compound, the enzymes involved, their kinetics, regulation, and the experimental methods used for their study.

The Anaplerotic Function of the Propionyl-CoA to Succinyl-CoA Pathway

The citric acid cycle is a central hub of cellular metabolism, responsible for the final oxidation of carbohydrates, fats, and proteins to generate ATP. Intermediates of the TCA cycle are also crucial starting points for various biosynthetic pathways (cataplerosis). Consequently, the pool of TCA cycle intermediates must be constantly replenished through anaplerotic reactions.

This compound is a key intermediate in one such anaplerotic pathway, which converts propionyl-CoA into the TCA cycle intermediate, succinyl-CoA.[1][2] Propionyl-CoA is primarily derived from the catabolism of:

This pathway provides a vital route for the carbons from these sources to enter central metabolism, ensuring the continued functioning of the TCA cycle.

The conversion occurs in the mitochondrial matrix through three enzymatic steps:

-

Carboxylation: Propionyl-CoA is carboxylated to D-methylmalonyl-CoA.

-

Epimerization: D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA.

-

Isomerization: L-methylmalonyl-CoA is rearranged to form succinyl-CoA, which directly enters the TCA cycle.[1]

This sequence of reactions effectively channels metabolic byproducts into a core energy-producing pathway.

Key Enzymes and Cofactors

The efficient conversion of propionyl-CoA to succinyl-CoA is dependent on three key enzymes and two essential vitamin-derived cofactors.

-

Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[6] PCC is a large, multi-subunit enzyme.[7] Its function is critically dependent on the cofactor biotin (B1667282) (Vitamin B7) .

-

This compound Epimerase (MCEE): This enzyme catalyzes the reversible conversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA. This stereoisomer is the required substrate for the subsequent reaction.

-

This compound Mutase (MUT): This enzyme catalyzes the final step, the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[3] It is one of only two enzymes in mammals known to require adenosylcobalamin (AdoCbl) , an active form of vitamin B12 , as a cofactor.[4][5] The reaction proceeds via a free radical mechanism, which is rare in biology.[3]

Quantitative Data: Enzyme Kinetics

The efficiency of this pathway is determined by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for studying metabolic flux and the impact of enzyme deficiencies.

| Enzyme | Substrate/Cofactor | Organism/System | Km (mM) | Vmax (relative or specific) | Citation(s) |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | (General) | 0.29 | Not specified | [6][7] |

| ATP | (General) | 0.08 | Not specified | [6] | |

| Bicarbonate (HCO₃⁻) | (General) | 3.0 | Not specified | [6][7] | |

| This compound Mutase (MUT) | L-Methylmalonyl-CoA | Human (Wild-Type) | (Normal) | ~20.2 nmol/min/mg protein | [5] |

| Adenosylcobalamin | Human (Wild-Type) | (Normal) | Not specified | [8] | |

| Adenosylcobalamin | Human (mut- mutants) | 40- to 900-fold ↑ | Varies from 0.2% to ~100% of wild-type activity | [8] |

Note: The Km for L-methylmalonyl-CoA for wild-type MUT is not explicitly stated in the provided results but is considered normal in contrast to the significant changes observed in mutant forms for the AdoCbl cofactor.

Regulation of the Pathway

The flux through the propionyl-CoA to succinyl-CoA pathway is regulated at multiple levels, although it is less extensively studied than major pathways like glycolysis.

-

Substrate Availability: The primary regulatory mechanism is the availability of propionyl-CoA from the catabolism of amino acids and odd-chain fatty acids.

-

Transcriptional Regulation: The expression of the MUT gene is crucial for pathway function. Studies show that gene therapy approaches can restore MUT expression in deficient models, indicating the importance of transcriptional control.[9] While specific hormonal regulation of the PCC and MUT genes is not well-defined, analogous carboxylase enzymes like acetyl-CoA carboxylase (ACC) are known to be transcriptionally upregulated by insulin (B600854) via transcription factors like SREBP1c, suggesting that similar mechanisms may apply to PCC in response to anabolic signals.[10]

-

Allosteric Regulation & Feedback Inhibition: High concentrations of propionyl-CoA, which accumulate when PCC is deficient, can have inhibitory effects on other key mitochondrial enzymes, including the pyruvate (B1213749) dehydrogenase complex and carbamoyl (B1232498) phosphate (B84403) synthase 1, thereby disrupting central carbon and nitrogen metabolism.[7]

-

Cofactor Availability: The activities of both PCC and MUT are absolutely dependent on the availability of biotin and adenosylcobalamin, respectively. Deficiencies in these vitamins or in the complex cellular machinery required to process vitamin B12 into its active AdoCbl form can impair the pathway and lead to metabolic disease.[5]

Experimental Protocols

Analyzing the activity of the enzymes in this pathway is critical for diagnosing genetic disorders and for basic research. Below are representative protocols for assaying PCC and MUT activity.

Protocol: HPLC-Based Assay for Propionyl-CoA Carboxylase (PCC) Activity

This method measures the formation of this compound from propionyl-CoA.

1. Sample Preparation:

- Isolate mitochondria or prepare whole-cell lysates from tissues or cultured cells (e.g., phytohemagglutinin-stimulated lymphocytes).

- Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for normalization.

2. Reaction Mixture:

- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

- The final reaction mixture should contain:

- Cell lysate (containing the PCC enzyme)

- Propionyl-CoA (substrate, e.g., 4 mM)

- ATP (co-substrate, e.g., 3 mM)

- MgCl₂ (cofactor for ATP, e.g., 5 mM)

- Sodium Bicarbonate (HCO₃⁻, source of carboxyl group)

- Dithiothreitol (DTT) to maintain a reducing environment.

3. Enzymatic Reaction:

- Pre-incubate the reaction mixture without the substrate (propionyl-CoA) at 37°C for 5 minutes.

- Initiate the reaction by adding propionyl-CoA.

- Incubate at 37°C for a defined period (e.g., 15-30 minutes).

- Stop the reaction by adding a strong acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the proteins.

4. Analysis by HPLC:

- Centrifuge the terminated reaction mixture to pellet the precipitated protein.

- Filter the supernatant.

- Inject a defined volume of the supernatant onto a reverse-phase HPLC column (e.g., a C18 column).

- Separate this compound from the unreacted propionyl-CoA using an appropriate mobile phase gradient (e.g., a gradient of potassium phosphate buffer and methanol).

- Detect the CoA esters using a UV detector at approximately 254-260 nm.

- Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.

5. Calculation of Activity:

- Express PCC activity as nmol of this compound produced per minute per mg of protein.

start [label="Start: Cell/Tissue Lysate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prepare_rxn [label="Prepare Reaction Mixture\n(Buffer, ATP, MgCl₂, HCO₃⁻)"];

pre_incubate [label="Pre-incubate at 37°C"];

add_substrate [label="Initiate Reaction\n(Add Propionyl-CoA)"];

incubate [label="Incubate at 37°C"];

stop_rxn [label="Stop Reaction\n(Add Acid)"];

centrifuge [label="Centrifuge to\nPellet Protein"];

hplc [label="Analyze Supernatant\nby Reverse-Phase HPLC"];

quantify [label="Quantify this compound\n(UV Detection at ~260nm)"];

calculate [label="Calculate Specific Activity\n(nmol/min/mg protein)"];

end_point [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prepare_rxn;

prepare_rxn -> pre_incubate;

pre_incubate -> add_substrate;

add_substrate -> incubate;

incubate -> stop_rxn;

stop_rxn -> centrifuge;

centrifuge -> hplc;

hplc -> quantify;

quantify -> calculate;

calculate -> end_point;

}

Protocol: UPLC-MS/MS Assay for this compound Mutase (MUT) Activity

This highly sensitive method measures the formation of succinyl-CoA from this compound.

1. Sample Preparation:

- Prepare cell or tissue lysates as described for the PCC assay.

- Determine the total protein concentration.

2. Reaction Mixture:

- Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

- The final reaction mixture should contain:

- Cell lysate (containing the MUT apoenzyme)

- L-Methylmalonyl-CoA (substrate)

- Adenosylcobalamin (AdoCbl, cofactor)

- A reducing agent like DTT.

3. Enzymatic Reaction:

- Pre-incubate the lysate with AdoCbl to reconstitute the active holoenzyme.

- Initiate the reaction by adding the substrate, L-methylmalonyl-CoA.

- Incubate at 37°C for a specific time.

- Terminate the reaction, typically with acid precipitation.

4. Sample Processing for Mass Spectrometry:

- Centrifuge to remove precipitated protein.

- The supernatant, containing succinyl-CoA and unreacted this compound, is further processed. This may involve solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

- An internal standard (e.g., a stable isotope-labeled version of succinyl-CoA) is added for accurate quantification.

5. Analysis by UPLC-MS/MS:

- Inject the processed sample into a UPLC system coupled to a tandem mass spectrometer (MS/MS).

- Separate succinyl-CoA from its isomers using a suitable UPLC column and gradient.

- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both succinyl-CoA and the internal standard are monitored for highly selective and sensitive detection.

6. Calculation of Activity:

- Quantify the amount of succinyl-CoA produced based on the ratio of its peak area to that of the internal standard.

- Calculate and express the specific activity in nmol/h/mg of protein.

Pathophysiological Relevance: Methylmalonic Acidemia

The critical role of the this compound pathway is underscored by the severe consequences of its dysfunction. Inherited defects in the MUT gene are the most common cause of methylmalonic acidemia (MMA) , an autosomal recessive disorder.[4][11]

-

Biochemical Phenotype: A deficiency in MUT activity leads to the massive accumulation of L-methylmalonyl-CoA in the mitochondria.[12] This intermediate is then hydrolyzed to methylmalonic acid, which builds up in the blood, urine, and tissues.[12] The upstream precursor, propionyl-CoA, also accumulates.

-

Clinical Manifestations: Patients, often presenting in infancy, suffer from life-threatening metabolic ketoacidosis, hyperammonemia, developmental delay, and failure to thrive.[11] Long-term complications can include progressive kidney disease and neurological damage.[12]

-

Molecular Basis: Over 200 different mutations in the MUT gene have been identified.[11] These are broadly classified into mut⁰ mutations, which result in no detectable enzyme activity, and mut⁻ mutations, which result in a reduced enzyme activity or a reduced affinity for the AdoCbl cofactor.[8][11] The mut⁰ form is typically the most severe.

The pathology of MMA is thought to arise not only from the lack of anaplerosis but also from the "toxic" effects of accumulating metabolites like methylmalonic acid and propionyl-CoA, which can inhibit other critical cellular processes, including the urea (B33335) cycle and the TCA cycle itself.[7]

References

- 1. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]

- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 3. This compound mutase - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Functional Characterization and Categorization of Missense Mutations that Cause Methylmalonyl‐CoA Mutase (MUT) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 7. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression and kinetic characterization of this compound mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hormonal regulation of acetyl-CoA carboxylase isoenzyme gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medlineplus.gov [medlineplus.gov]

- 12. Proteomics Reveals that this compound Mutase Modulates Cell Architecture and Increases Susceptibility to Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Methylmalonyl-CoA from Propionyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of propionyl-CoA to methylmalonyl-CoA, a critical step in the metabolism of odd-chain fatty acids and several amino acids. This document details the core biochemistry, presents quantitative data, outlines experimental protocols, and visualizes the key pathways involved.

Introduction

The carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA is a vital anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle. This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC).[1][2] PCC is essential for the catabolism of the amino acids valine, isoleucine, methionine, and threonine, as well as odd-chain fatty acids and the side chain of cholesterol.[3] Deficiencies in PCC activity lead to the autosomal recessive metabolic disorder known as propionic acidemia, which can cause severe metabolic acidosis, hyperammonemia, and can be fatal if untreated.[3][4] Understanding the intricacies of this biosynthetic pathway is crucial for the development of therapeutics targeting metabolic diseases.

The Enzymatic Reaction: Propionyl-CoA to this compound

The core of this biosynthetic process is a single enzymatic step catalyzed by propionyl-CoA carboxylase (EC 6.4.1.3). The reaction takes place within the mitochondrial matrix and involves the ATP-dependent carboxylation of propionyl-CoA using bicarbonate as the carbon dioxide donor.[5][6]

The overall reaction is as follows:

ATP + Propionyl-CoA + HCO₃⁻ <=> ADP + Phosphate (B84403) + (S)-Methylmalonyl-CoA[6]

The product, (S)-methylmalonyl-CoA, is subsequently converted to (R)-methylmalonyl-CoA by this compound racemase, and then to the TCA cycle intermediate succinyl-CoA by the vitamin B12-dependent enzyme this compound mutase.[6]

Propionyl-CoA Carboxylase (PCC)

Structure: Human PCC is a large mitochondrial enzyme with a molecular weight of approximately 750 kDa.[3] It is a heterododecamer composed of six alpha (PCCA) and six beta (PCCB) subunits, arranged in an α6β6 configuration.[3][4] The PCCA subunit contains the biotin (B1667282) carboxylase (BC) and biotin carboxyl carrier protein (BCCP) domains, while the PCCB subunit possesses the carboxyltransferase (CT) activity.[2][3] The PCCA gene is located on chromosome 13, and the PCCB gene is on chromosome 3.[7][8]

Mechanism: The catalytic mechanism of PCC involves two half-reactions that occur at two distinct active sites:

-

Biotin Carboxylation: In the BC domain of the PCCA subunit, bicarbonate is activated by ATP to form carboxyphosphate. The carboxyl group is then transferred to the biotin prosthetic group, which is covalently attached to the BCCP domain. This forms carboxybiotin.[2]

-

Carboxyl Transfer: The flexible BCCP domain translocates the carboxybiotin to the CT active site on the PCCB subunit. Here, the carboxyl group is transferred from carboxybiotin to the α-carbon of propionyl-CoA, yielding (S)-methylmalonyl-CoA and regenerating the biotin cofactor.[2]

Quantitative Data

A summary of key quantitative data related to the biosynthesis of this compound from propionyl-CoA is presented in the tables below.

Enzyme Kinetics

| Substrate | K_m_ (mM) | Source |

| Propionyl-CoA | 0.29 | [4] |

| ATP | 0.08 | [5] |

| Bicarbonate (HCO₃⁻) | 3.0 | [4] |

Specific Activity of Propionyl-CoA Carboxylase in Chicken Tissues

| Tissue | Specific Activity (units/mg protein) | Source |

| Liver | High and varies with age | [9] |

| Kidney | High and varies with age | [9] |

| Heart | Low and relatively constant | [9] |

| Brain | Low and relatively constant | [9] |

Note: Specific activity units were not explicitly defined in the source material but are provided for relative comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of propionyl-CoA to this compound biosynthesis are provided below.

Radiometric Assay for Propionyl-CoA Carboxylase Activity

This method measures the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into an acid-stable product.[10][11]

Principle: The enzymatic reaction is initiated by adding the cell or tissue extract to a reaction mixture containing propionyl-CoA, ATP, Mg²⁺, and [¹⁴C]NaHCO₃. The reaction is stopped by the addition of acid, which also serves to remove any unreacted [¹⁴C]HCO₃⁻ as ¹⁴CO₂. The radioactivity incorporated into the non-volatile product, this compound, is then quantified by liquid scintillation counting.

Detailed Methodology:

-

Sample Preparation:

-

For cultured cells (e.g., fibroblasts), harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in a suitable lysis buffer (e.g., 5 mM phosphate buffer, pH 7.0).[4]

-

For tissues (e.g., liver, kidney), homogenize the tissue in a suitable buffer on ice.[11]

-

Centrifuge the lysate or homogenate to remove cellular debris and collect the supernatant containing the enzyme.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Lowry assay).[4]

-

-

Reaction Mixture Preparation (per reaction):

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM MgCl₂

-

100 mM KCl

-

3 mM ATP

-

1 mM Dithiothreitol (DTT)

-

4 mM Propionyl-CoA

-

10 mM [¹⁴C]NaHCO₃ (specific activity appropriately adjusted)

-

-

Enzymatic Reaction:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding a known amount of sample protein (e.g., 20 µg) to the reaction mixture. The final reaction volume is typically 40-50 µL.[4]

-

For a negative control, prepare a blank where the reaction is stopped with acid immediately after the addition of the enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[4]

-

-

Reaction Termination and Scintillation Counting:

-

Stop the reaction by adding an equal volume of a strong acid (e.g., 0.3 M HClO₄ or trichloroacetic acid).[4][10]

-

Incubate at room temperature in a fume hood to allow for the release of ¹⁴CO₂ from unreacted [¹⁴C]NaHCO₃.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer a known volume of the supernatant to a scintillation vial containing a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Calculation of Enzyme Activity:

-

Calculate the amount of product formed based on the specific activity of the [¹⁴C]NaHCO₃ and the measured radioactivity.

-

Express the enzyme activity as nmol of product formed per minute per mg of protein (nmol/min/mg).

-

HPLC-Based Assay for Propionyl-CoA Carboxylase Activity

This method directly measures the formation of this compound from propionyl-CoA using high-performance liquid chromatography (HPLC).[4][12]

Principle: The enzymatic reaction is performed as described for the radiometric assay, but without the use of radiolabeled bicarbonate. The reaction is stopped, and the protein is precipitated. The supernatant, containing the substrate and product, is then injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) to separate propionyl-CoA and this compound. The compounds are detected and quantified by their absorbance at a specific wavelength (typically around 254 nm).

Detailed Methodology:

-

Sample Preparation and Enzymatic Reaction:

-

Reaction Termination and Sample Processing:

-

HPLC Analysis:

-

Inject a known volume of the filtered supernatant (e.g., 20 µL) onto the HPLC system.[4]

-

Use a C18 reverse-phase column with a suitable mobile phase gradient to achieve separation of propionyl-CoA and this compound. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detect the eluting compounds using a UV detector at a wavelength of 254 nm.

-

Identify and quantify the peaks corresponding to propionyl-CoA and this compound by comparing their retention times and peak areas to those of known standards.

-

-

Calculation of Enzyme Activity:

-

Generate a standard curve for this compound to determine the concentration of the product in the reaction samples.

-

Calculate the enzyme activity as nmol of this compound produced per minute per mg of protein (nmol/min/mg).

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Enzymatic conversion of propionyl-CoA to (S)-methylmalonyl-CoA.

Experimental Workflow Diagram

Caption: Workflow for measuring propionyl-CoA carboxylase activity.

Regulatory Pathway Diagram

Caption: Regulation of propionyl-CoA carboxylase expression and activity.

Regulation of the Pathway

The biosynthesis of this compound is a tightly regulated process, ensuring metabolic homeostasis.

Transcriptional Regulation

The expression of the PCCA and PCCB genes is subject to transcriptional control. In some bacteria, such as Rhodobacter sphaeroides, a transcriptional regulator known as PccR controls the expression of the pccB gene, leading to increased PCC activity in the presence of propionate.[1][12] While specific transcription factors for the human PCCA and PCCB genes are less well-characterized, it is understood that their expression is crucial for normal metabolic function.

Allosteric Regulation and Post-Translational Modification

The activity of PCC can be influenced by the availability of its substrates. Propionyl-CoA itself can be considered a positive effector, as its presence is required for the catalytic activity.

In some bacteria, the signal transduction protein GlnB has been shown to inhibit the activity of both acetyl-CoA carboxylase and propionyl-CoA carboxylase by binding to the alpha subunit.[13]

Furthermore, the assembly of the PCCA and PCCB subunits into the functional α6β6 heterododecamer is a critical regulatory step.[3] Post-translational modifications, such as the attachment of the biotin cofactor to the PCCA subunit by holocarboxylase synthetase, are essential for enzyme activity.[4]

Inhibition

PCC activity can be inhibited by various compounds. Avidin, a protein found in egg whites, has a very high affinity for biotin and acts as a potent inhibitor of PCC and other biotin-dependent carboxylases.[4] Additionally, the antiepileptic drug carbamazepine (B1668303) has been shown to significantly lower PCC enzyme levels in the liver.[5] Phenylglyoxal has also been identified as an inhibitor, reacting with an essential arginine residue in the active site.[5] The accumulation of propionyl-CoA in cases of PCC deficiency can also lead to the inhibition of other key metabolic enzymes, such as pyruvate (B1213749) dehydrogenase and carbamoyl (B1232498) phosphate synthase 1.[4]

Conclusion

The biosynthesis of this compound from propionyl-CoA, catalyzed by propionyl-CoA carboxylase, is a fundamental metabolic pathway with significant implications for human health. This technical guide has provided an in-depth look at the core biochemistry, quantitative aspects, and regulatory mechanisms governing this conversion. The detailed experimental protocols and visual representations of the pathways are intended to serve as valuable resources for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development, facilitating further investigation into this critical enzymatic process and the development of novel therapeutic strategies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. The Propionyl-CoA Carboxylase (PCC) Project [tonglab.biology.columbia.edu]

- 4. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 6. Functional Analysis of the PCCA and PCCB Gene Variants Predicted to Affect Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medlineplus.gov [medlineplus.gov]

- 8. medlineplus.gov [medlineplus.gov]

- 9. Activities of pyruvate and prionyl Coenzyme A carboxylase in chicken tissues during normal growth and biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]

- 11. Case Western Reserve University [case.edu]

- 12. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Increasing the Ascomycin Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB [frontiersin.org]

The Enzymatic Isomerization of Methylmalonyl-CoA to Succinyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the enzymatic conversion of methylmalonyl-CoA to succinyl-CoA, a critical reaction in human metabolism. The guide covers the core aspects of this biochemical process, including the enzyme responsible, its mechanism of action, relevant metabolic pathways, and associated clinical significance. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in this enzymatic step.

Introduction

The isomerization of L-methylmalonyl-CoA to succinyl-CoA is a vital step in the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine.[1][2][3] This reaction is catalyzed by the mitochondrial enzyme this compound mutase (MCM), also known as this compound isomerase (EC 5.4.99.2).[2][3] The product, succinyl-CoA, is a key intermediate in the tricarboxylic acid (TCA) cycle, linking these catabolic pathways to central carbon metabolism and energy production.[2][3]

The reaction is of significant clinical importance, as genetic deficiencies in this compound mutase lead to the inherited metabolic disorder methylmalonic acidemia (MMA).[3] This condition is characterized by the accumulation of methylmalonic acid and other toxic metabolites, leading to a range of severe symptoms including metabolic acidosis, neurological damage, and developmental delays.[3]

The Propionate (B1217596) Catabolic Pathway

The conversion of this compound to succinyl-CoA is the final step in the propionate catabolic pathway. This pathway processes propionyl-CoA, a product derived from the breakdown of the aforementioned amino acids and odd-chain fatty acids.

This compound Mutase: Structure and Function

This compound mutase is a homodimeric enzyme located in the mitochondrial matrix.[4] In humans, the enzyme is encoded by the MUT gene.[2] Each subunit of the enzyme requires the binding of one molecule of adenosylcobalamin (AdoCbl), a coenzyme form of vitamin B12, for its catalytic activity.[1][2]

The enzyme facilitates a complex intramolecular rearrangement, moving the carbonyl-CoA group from the C-2 of this compound to the methyl carbon, thus forming succinyl-CoA.

The Catalytic Mechanism: A Radical-Based Rearrangement

The catalytic mechanism of this compound mutase is a fascinating example of a radical-based reaction in biology. The process is initiated by the homolytic cleavage of the carbon-cobalt bond in the adenosylcobalamin cofactor.[2] This homolysis is significantly accelerated by the enzyme, with a rate enhancement of approximately 1012-fold compared to the uncatalyzed reaction.[1]

The key steps of the mechanism are as follows:

-

Homolytic Cleavage of AdoCbl: The enzyme induces the breaking of the Co-C bond in adenosylcobalamin, generating a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin.

-

Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the methyl group of L-methylmalonyl-CoA, creating a substrate radical.

-

Rearrangement: The substrate radical undergoes an intramolecular rearrangement, where the carbonyl-CoA group migrates to the adjacent carbon, forming a succinyl-CoA radical.

-

Hydrogen Re-abstraction: The succinyl-CoA radical abstracts a hydrogen atom from the 5'-deoxyadenosine, regenerating the 5'-deoxyadenosyl radical and forming the final product, succinyl-CoA.

-

Reformation of AdoCbl: The 5'-deoxyadenosyl radical recombines with cob(II)alamin to regenerate the active adenosylcobalamin cofactor.

Quantitative Data

Kinetic Parameters of this compound Mutase

The kinetic parameters of this compound mutase have been characterized in various organisms. These parameters provide insights into the enzyme's efficiency and its affinity for its substrates.

| Organism | Substrate | Km | Vmax | kcat | Specific Activity | Temperature (°C) | pH | Reference |

| Homo sapiens (Wild-type) | L-Methylmalonyl-CoA | 1.5 mM | - | 16-330 s-1 | 12-14 µmol/min/mg | 37 | ~7.5 | [2][5][6] |

| Homo sapiens (Wild-type) | Adenosylcobalamin | ~2 µM | - | - | 23-26 U/mg | 37 | - | [5] |

| Homo sapiens (G717V mutant) | Adenosylcobalamin | ~800 µM | ~100% of WT | - | - | 37 | - | [5] |

| Propionibacterium shermanii | - | - | - | - | - | - | - | [6][7][8] |

| Escherichia coli | - | - | - | - | 1.37-4.76 x 10-3 U/mg | - | - | [9][10] |

Note: Kinetic parameters can vary depending on the specific assay conditions. Vmax values for mutant enzymes are expressed as a percentage of the wild-type enzyme activity.[5]

Inhibitors of Human this compound Mutase

Several compounds have been identified as inhibitors of human this compound mutase. Understanding these inhibitors is crucial for both mechanistic studies and potential therapeutic applications.

| Inhibitor | Ki1 (mM) | Ki2 (mM) | Type of Inhibition | Reference |

| Ethylmalonyl-CoA | - | - | Mixed | [11] |

| Cyclopropylcarbonyl-CoA carboxylate | 0.26 ± 0.07 | - | Mixed | [11] |

| Methylenecyclopropylacetyl-CoA | 0.47 ± 0.12 | 2 ± 0.34 | Mixed | [11] |

| Nitric Oxide | - | - | - | [12] |

| Malyl-CoA | - | - | - | [4] |

| Itaconyl-CoA | - | - | - | [13] |

Experimental Protocols

Expression and Purification of Recombinant Human this compound Mutase

A common method for obtaining pure this compound mutase for in vitro studies is through recombinant expression in Escherichia coli.

Protocol Outline:

-

Gene Cloning: The full-length human MUT cDNA is cloned into an appropriate E. coli expression vector.

-

Bacterial Culture and Induction: The transformed E. coli are grown in a suitable medium at 37°C until a specific optical density is reached. The culture is then cooled to 12-16°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[5]

-

Cell Lysis: The bacterial cells are harvested by centrifugation and lysed, for example, by sonication.

-

Purification:

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude cell lysate is subjected to fractional ammonium sulfate precipitation.

-

Affinity Chromatography: The resulting protein fraction is loaded onto a Cibacron blue affinity column. The bound this compound mutase is eluted with a high salt buffer.[5]

-

Gel Filtration: Further purification can be achieved using a gel filtration column to remove any remaining contaminants.[5]

-

This compound Mutase Enzyme Assays

Several methods are available to measure the activity of this compound mutase. The choice of assay depends on the available equipment and the specific research question.

This is a continuous, coupled enzyme assay that monitors the formation of succinyl-CoA.

Principle: The succinyl-CoA produced by this compound mutase is used by a coupling enzyme, such as succinyl-CoA synthetase in the reverse reaction, which consumes a chromophore that can be monitored spectrophotometrically.

This method directly measures the conversion of this compound to succinyl-CoA.

Principle: The enzyme reaction is initiated and allowed to proceed for a defined time. The reaction is then stopped, and the mixture is analyzed by reverse-phase HPLC to separate and quantify the substrate (this compound) and the product (succinyl-CoA).

This is a highly sensitive and specific method for measuring enzyme activity, particularly in complex biological samples.

Principle: Similar to the HPLC-based assay, the reaction mixture is separated by UPLC. The eluting compounds are then ionized and detected by a tandem mass spectrometer, which allows for precise quantification of succinyl-CoA.

Clinical Relevance: Methylmalonic Acidemia

Deficiency of this compound mutase activity is the primary cause of methylmalonic acidemia (MMA), an autosomal recessive inborn error of metabolism.[3] The disease is broadly classified into two main types based on the nature of the enzymatic defect:

-

mut0: This form is characterized by a complete or near-complete absence of enzyme activity.

-

mut-: In this form, there is some residual enzyme activity, which can sometimes be enhanced by the administration of high doses of vitamin B12 (adenosylcobalamin).[5]

The accumulation of methylmalonic acid and related toxic metabolites leads to a wide range of clinical manifestations, including recurrent vomiting, lethargy, developmental delay, seizures, and in severe cases, coma and death.[3] Early diagnosis through newborn screening and prompt initiation of treatment, which includes a protein-restricted diet and, in some cases, vitamin B12 supplementation, are crucial for managing the disease and improving patient outcomes.

Conclusion

The enzymatic conversion of this compound to succinyl-CoA by this compound mutase is a fundamental reaction in cellular metabolism. Its intricate radical-based mechanism, dependence on the complex vitamin B12 cofactor, and direct relevance to human health make it a compelling subject for scientific investigation. This technical guide provides a solid foundation for researchers and clinicians working in this area, offering key data, methodologies, and a conceptual framework to guide future studies and the development of novel therapeutic strategies for methylmalonic acidemia.

References

- 1. Thermodynamic and kinetic characterization of Co-C bond homolysis catalyzed by coenzyme B(12)-dependent this compound mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MMUT this compound mutase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. This compound mutase - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound mutase from Propionibacterium shermanii: characterization of the cobalamin-inhibited form and subunit-cofactor interactions studied by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosylcobalamin-dependent this compound mutase from Propionibacterium shermanii. Active holoenzyme produced from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound mutase from Propionibacterium shermanii. Evidence for the presence of two masked cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on this compound Mutase from Escherichia coli : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 10. [PDF] Studies on this compound Mutase from Escherichia coli | Semantic Scholar [semanticscholar.org]

- 11. Inhibition of the human this compound mutase by various CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitric oxide inhibits mammalian this compound mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

The Pivotal Role of Methylmalonyl-CoA in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmalonyl-CoA stands as a critical metabolic intermediate at the crossroads of fatty acid and amino acid catabolism. Its proper processing is essential for cellular energy homeostasis, and disruptions in its metabolism are linked to severe human diseases. This technical guide provides an in-depth exploration of the synthesis, degradation, and regulatory functions of this compound, with a particular focus on its impact on fatty acid metabolism. We present quantitative data on key enzymatic reactions, detailed experimental protocols for the measurement of relevant metabolites and enzyme activities, and visual representations of the core metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Introduction

The catabolism of odd-chain fatty acids and certain branched-chain amino acids converges on the production of propionyl-CoA, which is subsequently carboxylated to form this compound. This seemingly simple intermediate plays a profound role in cellular metabolism. Its primary fate is isomerization to succinyl-CoA, an anaplerotic reaction that replenishes intermediates of the citric acid (TCA) cycle.[1] However, the accumulation of this compound, often due to genetic defects or vitamin B12 deficiency, can have significant pathological consequences, including the inhibition of fatty acid biosynthesis. Understanding the intricate details of this compound metabolism is therefore crucial for elucidating disease mechanisms and developing novel therapeutic strategies.

The Metabolic Pathway of this compound

The core pathway involves the conversion of propionyl-CoA to succinyl-CoA, a sequence of three enzymatic reactions that occur within the mitochondrial matrix.

Synthesis of this compound

Propionyl-CoA, derived from the β-oxidation of odd-chain fatty acids and the catabolism of amino acids such as valine, isoleucine, methionine, and threonine, is the primary precursor for this compound synthesis.[2]

Enzyme: Propionyl-CoA Carboxylase (PCC) Reaction: Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi

PCC is a biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA to form the (S)-stereoisomer of this compound.[3]

Isomerization to Succinyl-CoA

(S)-Methylmalonyl-CoA is first converted to its (R)-stereoisomer before its final conversion to succinyl-CoA.

Enzyme: this compound Epimerase (MCEE) Reaction: (S)-Methylmalonyl-CoA ⇌ (R)-Methylmalonyl-CoA

Enzyme: this compound Mutase (MUT) Reaction: (R)-Methylmalonyl-CoA ⇌ Succinyl-CoA

This compound mutase is a vitamin B12 (adenosylcobalamin)-dependent enzyme that catalyzes the intramolecular rearrangement of the carbon skeleton, yielding succinyl-CoA.[4] This reaction is a critical anaplerotic entry point into the TCA cycle.

Figure 1: Anaplerotic pathway of propionyl-CoA to succinyl-CoA.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the this compound pathway.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (mM) | Vmax | Source |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 | - | [2][3] |

| Bicarbonate | 3.0 | - | [3] | |

| ATP | 0.08 | - | [3] | |

| This compound Mutase (MUT) (Human) | Adenosylcobalamin | Varies (mutations increase Km 40- to 900-fold) | Varies (0.2% to ~100% of wild-type) | [5] |

Cellular Metabolite Concentrations

| Metabolite | Tissue | Concentration (nmol/g wet weight) | Source |

| Malonyl-CoA | Rat Liver | 1.9 ± 0.6 | [6][7] |

| Rat Heart | 1.3 ± 0.4 | [6][7] | |

| Rat Skeletal Muscle | 0.7 ± 0.2 | [6][7] | |

| This compound | Streptomyces avermitilis (8 days culture) | ~10 µg/g DCW | [8] |

Note: Data on absolute concentrations of this compound in mammalian tissues under normal physiological conditions are scarce. Its levels are typically very low and increase significantly in pathological states.

Impact on Fatty Acid Synthesis

Elevated levels of this compound have been shown to inhibit fatty acid synthesis. This is thought to occur through the inhibition of fatty acid synthase (FASN), the multi-enzyme complex responsible for de novo fatty acid synthesis.

Figure 2: Inhibition of Fatty Acid Synthase by this compound.

Experimental Protocols

Quantification of this compound in Tissues by UPLC-MS/MS

This protocol is adapted from methods for quantifying short-chain acyl-CoAs.[6][7]

Principle: this compound is extracted from tissue, isolated by solid-phase extraction, separated by UPLC, and detected by tandem mass spectrometry.

Materials:

-

Tissue sample

-

10% Trichloroacetic acid (TCA)

-

Internal standard (e.g., [¹³C₃]this compound)

-

Reversed-phase solid-phase extraction (SPE) column

-

UPLC-MS/MS system

Procedure:

-

Homogenize frozen tissue in 10% TCA containing the internal standard.

-

Centrifuge to pellet precipitated proteins.

-

Load the supernatant onto a pre-conditioned reversed-phase SPE column.

-

Wash the column to remove interfering substances.

-

Elute the acyl-CoAs.

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for UPLC-MS/MS analysis.

-

Inject the sample onto the UPLC-MS/MS system.

-

Quantify this compound based on a standard curve generated with known amounts of this compound and the internal standard.

Figure 3: Workflow for this compound Quantification.

Assay for this compound Mutase (MUT) Activity

This protocol is based on the quantification of the product, succinyl-CoA, by UPLC-MS/MS.[9]

Principle: The rate of formation of succinyl-CoA from this compound is measured in a cell or tissue extract.

Materials:

-

Cell or tissue lysate (e.g., peripheral lymphocytes)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer)

-

This compound (substrate)

-

Adenosylcobalamin (cofactor)

-

UPLC-MS/MS system

Procedure:

-

Prepare a cell or tissue lysate.

-

Pre-incubate the lysate with adenosylcobalamin to ensure the holoenzyme is formed.

-

Initiate the reaction by adding this compound.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding acid).

-

Analyze the reaction mixture for the amount of succinyl-CoA formed using a validated UPLC-MS/MS method.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per unit time per mg of protein.

In Vitro Fatty Acid Synthesis Inhibition Assay

This protocol measures the incorporation of a radiolabeled precursor into fatty acids in the presence and absence of this compound.[10]

Principle: The rate of de novo fatty acid synthesis is determined by measuring the incorporation of [¹⁴C]acetyl-CoA or [¹⁴C]malonyl-CoA into total lipids.

Materials:

-

Cell lysate or purified fatty acid synthase (FASN)

-

Assay buffer

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

[¹⁴C]acetyl-CoA or [¹⁴C]malonyl-CoA

-

This compound (inhibitor)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, acetyl-CoA, malonyl-CoA, NADPH, and the radiolabeled precursor.

-

Add varying concentrations of this compound to different reaction tubes.

-

Initiate the reaction by adding the cell lysate or purified FASN.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and extract the total lipids.

-

Quantify the radioactivity incorporated into the lipid fraction using a scintillation counter.

-

Determine the extent of inhibition of fatty acid synthesis at different concentrations of this compound.

Conclusion and Future Directions

This compound is a metabolite of profound importance, linking the catabolism of fatty acids and amino acids to central carbon metabolism. Its dysregulation has severe consequences, highlighting the need for a thorough understanding of its metabolic roles. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers to further investigate the intricacies of this compound metabolism. Future research should focus on obtaining more precise measurements of in vivo this compound concentrations in various tissues and disease states, further characterizing the kinetic properties of the enzymes involved, and fully elucidating the molecular mechanisms by which this compound inhibits fatty acid synthesis. Such knowledge will be invaluable for the development of targeted therapies for metabolic disorders associated with aberrant this compound metabolism.

References

- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 4. This compound mutase - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

The Unraveling of a Crucial Metabolic Hub: A Technical Guide to the Discovery of the Methylmalonyl-CoA Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylmalonyl-CoA metabolic pathway stands as a central crossroads in cellular metabolism, providing a vital link between the catabolism of odd-chain fatty acids, certain amino acids, and cholesterol, and the energy-generating Krebs cycle. Its elucidation was not a singular event but rather a culmination of meticulous research spanning several decades, involving pioneering work in enzymology, isotopic tracing, and the understanding of vitamin cofactors. This technical guide provides an in-depth exploration of the discovery of this critical pathway, detailing the key experiments, the quantitative data that underpinned these discoveries, and the logical framework that led to our current understanding.

Core Metabolic Pathway

The conversion of propionyl-CoA, a three-carbon thioester, to the Krebs cycle intermediate succinyl-CoA is accomplished through a three-step enzymatic sequence. This pathway is essential for harnessing the energy from various metabolic precursors.

The key enzymes involved are:

-

Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA.

-

This compound Epimerase (MCE): An enzyme that converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

-

This compound Mutase (MCM): A vitamin B12 (adenosylcobalamin)-dependent enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[1][2]

The overall transformation can be summarized as follows:

Propionyl-CoA + ATP + HCO₃⁻ → D-Methylmalonyl-CoA + ADP + Pi D-Methylmalonyl-CoA ⇌ L-Methylmalonyl-CoA L-Methylmalonyl-CoA ⇌ Succinyl-CoA

Historical Perspective and Key Discoveries

The journey to understanding the this compound pathway was driven by the fundamental question of how propionate (B1217596), a significant metabolic intermediate, was utilized by the body. The initial discovery of this compound Mutase (MCM) in rat liver and sheep kidney in 1955 marked a pivotal moment in this endeavor.[3] The subsequent years saw a flurry of research that gradually pieced together the entire pathway.

The groundbreaking work of Harland G. Wood, Merton F. Utter, and Severo Ochoa was instrumental in this process. Their research on CO₂ fixation and propionate metabolism laid the foundation for understanding the individual enzymatic steps.[4][5][6] The use of isotopic tracers, particularly ¹⁴C-labeled compounds, was a revolutionary technique that allowed researchers to follow the fate of propionate and its intermediates through the metabolic labyrinth.[4][7]

A significant breakthrough came with the recognition of the essential roles of two cofactors: biotin (B1667282) for propionyl-CoA carboxylase and a derivative of vitamin B12, adenosylcobalamin, for this compound mutase.[8][9] The discovery of the biological function of adenosylcobalamin by Barker and colleagues in 1958 was a critical piece of the puzzle.[8]

Quantitative Data

The characterization of the enzymes in the this compound pathway involved detailed kinetic studies to determine their substrate affinities and catalytic efficiencies. This quantitative data was crucial for understanding the regulation and flux through the pathway.

| Enzyme | Substrate(s) | K_m_ (mM) | V_max_ (µmol/mg/min) | Source Organism | Reference |

| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.29 | Not specified | Bovine Liver | [9][10] |

| ATP | 0.08 | Not specified | Bovine Liver | [9] | |

| Bicarbonate (HCO₃⁻) | 3.0 | Not specified | Bovine Liver | [9][10] | |

| This compound Mutase | L-Methylmalonyl-CoA | 0.77 | Not specified | Bovine Brain | [11] |

| Succinyl-CoA | 0.18 | Not specified | Bovine Brain | [11] | |

| This compound Mutase | (R,S)-Methylmalonyl-CoA | 0.042 | 4.73 | Ascaris lumbricoides | [12] |

Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway.

Experimental Protocols

The elucidation of the this compound pathway relied on a variety of innovative experimental techniques. Below are detailed methodologies for the key experiments cited in the discovery of this pathway.

Assay for Propionyl-CoA Carboxylase Activity (Radiometric Method)

This assay, a cornerstone in the early studies, measures the incorporation of radiolabeled bicarbonate into propionyl-CoA to form this compound.

-

Principle: The enzymatic reaction is initiated in the presence of [¹⁴C]bicarbonate. The reaction is then stopped, and the acid-stable, non-volatile radioactivity incorporated into this compound is measured by liquid scintillation counting.[13][14]

-

Reaction Mixture (Final Volume: 1.0 mL):

-

Tris-HCl buffer (pH 8.0): 100 mM

-

ATP: 5 mM

-

MgCl₂: 10 mM

-

GSH (reduced glutathione): 2 mM

-

Propionyl-CoA: 2 mM

-

[¹⁴C]NaHCO₃: 10 mM (specific activity ~50,000 cpm/µmol)

-

Enzyme preparation (e.g., purified enzyme or cell extract)

-

-

Procedure:

-

Pre-incubate all components except propionyl-CoA and [¹⁴C]NaHCO₃ at 37°C for 5 minutes.

-

Start the reaction by adding propionyl-CoA and [¹⁴C]NaHCO₃.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 0.2 mL of 20% trichloroacetic acid (TCA).

-

Centrifuge to pellet the precipitated protein.

-

Transfer an aliquot of the supernatant to a scintillation vial.

-

Evaporate the sample to dryness under a stream of air or in a vacuum oven to remove unreacted [¹⁴C]bicarbonate as ¹⁴CO₂.

-

Resuspend the residue in a small volume of water and add scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Calculation: Enzyme activity is calculated based on the amount of ¹⁴C incorporated into the acid-stable product over time and normalized to the amount of protein in the assay.

Assay for this compound Mutase Activity (HPLC Method)

This method allows for the direct quantification of the substrate (this compound) and the product (succinyl-CoA), providing a more direct measure of enzyme activity.[2][15]

-

Principle: The enzyme reaction is allowed to proceed, and then the reaction is stopped. The reaction mixture is then analyzed by reverse-phase high-performance liquid chromatography (HPLC) to separate and quantify this compound and succinyl-CoA.

-

Reaction Mixture (Final Volume: 150 µL):

-

Tris-HCl buffer (pH 7.5): 100 mM

-

Adenosylcobalamin (AdoCbl): 10 µM

-

(R,S)-Methylmalonyl-CoA: 1 mM

-

Enzyme preparation

-

-

Procedure:

-

Pre-incubate the enzyme preparation with AdoCbl at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound.

-

Incubate at 37°C for a specific time (e.g., 15 minutes).

-

Stop the reaction by adding an equal volume of cold 10% perchloric acid.

-

Centrifuge to remove precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject an aliquot of the filtered supernatant onto an HPLC system.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 100 mM sodium phosphate (B84403) buffer (pH 6.5).

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

-

Detection: UV absorbance at 260 nm.

-

-

Quantification: The concentrations of this compound and succinyl-CoA are determined by comparing their peak areas to those of known standards.

Isotopic Tracer Studies to Elucidate the Pathway

The use of ¹⁴C-labeled propionate was fundamental in tracing its conversion to succinyl-CoA and demonstrating the involvement of the Krebs cycle.

-

Principle: A tissue preparation (e.g., liver homogenate or isolated mitochondria) is incubated with [¹⁴C]propionate. At various time points, the reaction is stopped, and the metabolic intermediates are separated and their radioactivity measured. This allows for the determination of the metabolic fate of the labeled carbon atoms.

-

Experimental Setup:

-

Prepare a fresh tissue homogenate or isolate mitochondria in an appropriate buffer.

-

The incubation mixture contains the tissue preparation, cofactors (ATP, Coenzyme A, Mg²⁺), and [1-¹⁴C]propionate or [2-¹⁴C]propionate.

-

Incubate at 37°C with shaking.

-

At different time intervals, take aliquots of the reaction mixture and stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Separate the organic acids using techniques such as paper chromatography or ion-exchange chromatography.

-

Identify the radioactive spots by autoradiography or by scraping the corresponding areas of the chromatogram and measuring the radioactivity by scintillation counting.

-

-

Expected Outcome: Radioactivity from [¹⁴C]propionate would be sequentially incorporated into methylmalonate and then into succinate (B1194679) and subsequent Krebs cycle intermediates like malate (B86768) and fumarate, thus establishing the metabolic linkage.

Mandatory Visualizations

Caption: The this compound Metabolic Pathway.

Caption: Workflow for the Radiometric Assay of Propionyl-CoA Carboxylase.

Caption: Workflow for the HPLC-based Assay of this compound Mutase.

Conclusion

The discovery of the this compound metabolic pathway is a testament to the power of systematic biochemical investigation. Through the development of novel enzymatic assays, the application of isotopic tracers, and the purification and characterization of the involved enzymes, a once-obscure metabolic route was unveiled as a central pillar of cellular metabolism. The detailed understanding of this pathway, from its individual enzymatic steps to its overall regulation, continues to be of profound importance for researchers in basic science and for professionals in drug development, particularly in the context of inherited metabolic disorders and nutritional science. The experimental approaches pioneered during its discovery laid the groundwork for modern metabolic research and continue to be relevant in the ongoing exploration of cellular biochemistry.

References

- 1. HPLC assay for this compound epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE METABOLISM OF PROPIONIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nasonline.org [nasonline.org]

- 5. Severo Ochoa and the Synthesis of RNA - ChemistryViews [chemistryviews.org]

- 6. researchgate.net [researchgate.net]

- 7. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of propionic acid in animal tissues. I. Enzymatic conversion of propionate to succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 10. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "The purification and characterization of methylmalonyl CoA mutase from" by Damon Martin [scholarsarchive.byu.edu]

- 12. Purification and characterization of this compound mutase from Ascaris lumbricoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]

- 14. Case Western Reserve University [case.edu]

- 15. Optimization and validation of a reversed-phase high performance liquid chromatography method for the measurement of bovine liver methylmalonyl-coenzyme a mutase activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Structure and Properties of Methylmalonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmalonyl-Coenzyme A (methylmalonyl-CoA) is a crucial intermediate in the catabolism of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine.[1][2][3] Its metabolism is intrinsically linked to central energy production pathways, making it a molecule of significant interest in metabolic research and the development of therapeutics for related metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and metabolic significance of this compound, supplemented with detailed experimental protocols and pathway visualizations.

Chemical Structure and Physicochemical Properties

This compound is a thioester composed of a methylmalonic acid molecule linked to Coenzyme A.[2] The presence of the thioester bond makes it a high-energy compound, facilitating its role in metabolic reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C25H40N7O19P3S | [4] |

| Molar Mass | 867.608 g/mol | [4] |

| Predicted pKa (Strongest Acidic) | 0.82 | [5] |

| Predicted pKa (Strongest Basic) | 4.97 | [5] |

Metabolic Significance

This compound sits (B43327) at the crossroads of several metabolic pathways, primarily serving as an intermediate in the conversion of propionyl-CoA to succinyl-CoA, a key component of the citric acid cycle.[2][6] This conversion is a two-step process catalyzed by two critical enzymes: propionyl-CoA carboxylase and this compound mutase.

The Propionyl-CoA Catabolic Pathway

The catabolism of various substrates generates propionyl-CoA, which is then converted to (S)-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC).[2][7] (S)-methylmalonyl-CoA is then epimerized to (R)-methylmalonyl-CoA by this compound epimerase. Finally, the vitamin B12-dependent enzyme this compound mutase (MUT) catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.[8]

Enzyme Kinetics

The enzymes involved in this compound metabolism have been extensively studied to understand their catalytic mechanisms and the impact of genetic mutations that lead to metabolic disorders.

Table 2: Kinetic Properties of Enzymes in the Propionyl-CoA Catabolic Pathway

| Enzyme | Substrate/Cofactor | Km | Vmax | Specific Activity | Source |

| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.29 mM | 13,950 moles/min/mole enzyme | Not specified | [7] |

| ATP | 0.08 mM | Not specified | Not specified | [7] | |

| Bicarbonate | 3.0 mM | Not specified | Not specified | [7] | |

| This compound Mutase (human, recombinant) | (R)-Methylmalonyl-CoA | 65 µM | Not specified | 23-26 U/mg | [8] |

| Adenosylcobalamin (AdoCbl) | 4.7 nM - 0.24 µM | Varies with mutation (0.2% to nearly 100% of wild-type) | Not specified | [2][5] |

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of succinyl-CoA per minute.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from a rapid, high-yield two-step synthesis method.[2]

Step 1: Synthesis of Methylmalonic Acid Thiophenyl Ester

-

Dissolve methylmalonic acid in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran).

-

Add an equimolar amount of thiophenol.

-

Add dicyclohexylcarbodiimide (B1669883) (DCC) as a condensing agent in a dropwise manner while stirring at room temperature.

-

Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the thiophenyl ester of methylmalonic acid from the filtrate using column chromatography.

Step 2: Transesterification with Coenzyme A

-

Dissolve the purified methylmalonic acid thiophenyl ester in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Add an equimolar amount of Coenzyme A (lithium salt).

-

Monitor the reaction for the formation of this compound, which can be followed by observing the disappearance of the thiophenyl ester using HPLC.

-

The reaction typically proceeds to completion within a few hours at room temperature.

-

The final product, this compound, can be purified by preparative HPLC.

Assay of this compound Mutase Activity by HPLC

This protocol is based on the separation and quantification of the product, succinyl-CoA, from the substrate, this compound, using reverse-phase HPLC.[5]

Materials:

-

Cell or tissue homogenate containing this compound mutase

-

Adenosylcobalamin (AdoCbl) solution (1 mM)

-

This compound solution (1 mM)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Quenching solution (e.g., 10% perchloric acid)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.1 M sodium phosphate buffer (pH 7.0) with 100 mM acetic acid

-

Mobile Phase B: 18% methanol (B129727) in Mobile Phase A

-

Succinyl-CoA and this compound standards for calibration

Procedure:

-

Prepare the enzyme sample by homogenizing cells or tissues in an appropriate buffer and determining the protein concentration.

-

In a microcentrifuge tube, combine the enzyme sample (e.g., 16-66 µg of protein) with the reaction buffer.

-

Add AdoCbl to a final concentration of 200 µM and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to a final concentration of 400 µM. The total reaction volume is typically 150 µL.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range of product formation.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet precipitated proteins.

-

Transfer the supernatant to an HPLC vial.

-

Inject an aliquot of the supernatant onto the C18 column.

-

Elute the compounds using a suitable gradient of Mobile Phase B.

-

Detect this compound and succinyl-CoA by UV absorbance at 260 nm.

-

Quantify the amount of succinyl-CoA produced by comparing its peak area to a standard curve.

-

Calculate the specific activity of the enzyme (nmol of succinyl-CoA formed/min/mg of protein).

Drug Development and Screening

The critical role of the this compound pathway in metabolism makes its constituent enzymes attractive targets for drug development, particularly for treating metabolic disorders like methylmalonic acidemia. A typical workflow for screening potential therapeutic agents is outlined below.

Conclusion

This compound is a pivotal metabolite whose proper metabolism is essential for cellular energy homeostasis. Understanding its chemical properties, the kinetics of the enzymes that act upon it, and having robust experimental protocols for its study are fundamental for advancing research in metabolic diseases and developing novel therapeutic strategies. This guide provides a foundational resource for scientists and researchers dedicated to this important area of study.

References

- 1. Expression and kinetic characterization of this compound mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound mutase deficiency - Wikipedia [en.wikipedia.org]

- 6. Primary structure and activity of mouse this compound mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Methylmalonyl-CoA Mutase Across the Domains of Life: A Technical Guide

Abstract: Methylmalonyl-CoA mutase (MCM), a vitamin B12-dependent enzyme, holds a central position in the metabolic network of a wide array of organisms, from bacteria to mammals. It catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA, a critical link between the catabolism of various metabolites and the Krebs cycle. Deficiencies in this enzyme in humans lead to the severe metabolic disorder methylmalonic acidemia, underscoring its physiological importance. This technical guide provides an in-depth exploration of the function of this compound mutase across different biological kingdoms, with a focus on its biochemical properties, the metabolic pathways it participates in, and the methodologies employed for its study. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this vital enzyme.

Introduction to this compound Mutase

This compound mutase (E.C. 5.4.99.2) is a key enzyme in the catabolism of odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, as well as cholesterol.[1][2] The substrate, this compound, is primarily derived from propionyl-CoA.[1][2] The product of the enzymatic reaction, succinyl-CoA, is an intermediate of the tricarboxylic acid (TCA) cycle.[1][2] The enzyme requires adenosylcobalamin (AdoCbl), a derivative of vitamin B12, as a cofactor for its catalytic activity.[2] In eukaryotes, MCM is localized within the mitochondrial matrix.[2]

The enzymatic mechanism is a radical-based rearrangement, a process that is relatively uncommon in biological systems.[2] The reaction is initiated by the homolytic cleavage of the carbon-cobalt bond in adenosylcobalamin, generating a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species.[2] This radical abstracts a hydrogen atom from the substrate, this compound, initiating the rearrangement to succinyl-CoA.[3]

Function of this compound Mutase in Different Organisms

Bacteria

In bacteria, this compound mutase plays a crucial role in propionate (B1217596) metabolism.[4] For instance, in Propionibacterium freudenreichii var. shermanii, MCM is a key enzyme in the fermentation pathway that converts pyruvate (B1213749) to propionate.[4] The bacterial enzyme is typically a heterodimer, composed of α and β subunits.[4] In some bacteria, such as Escherichia coli, the enzyme is a homodimer, similar to its mammalian counterpart.[4] The direction of the reaction catalyzed by MCM in some anaerobic microbes is the reverse of that in humans, generating propionate from succinyl-CoA.[5] This process is important for the production of short-chain fatty acids in the gut microbiota.[5]

Archaea

Information on this compound mutase in archaea is more limited. However, genes encoding putative MCMs have been identified in several archaeal genomes.[6] In the hyperthermophilic archaeon Pyrococcus horikoshii, the MCM is encoded by two separate genes, corresponding to the large and small subunits.[6] These subunits are homologous to the catalytic and AdoCbl-binding domains of the human MCM, respectively.[6] Reconstitution experiments have shown that these subunits assemble into a heterotetrameric complex in the presence of adenosylcobalamin.[6] The precise metabolic role of MCM in many archaea is still under investigation but is likely linked to their unique carbon metabolism pathways.

Eukaryotes

In mammals, including humans, this compound mutase is a mitochondrial homodimer.[7] It plays a vital role in funneling metabolites from the breakdown of branched-chain amino acids, odd-chain fatty acids, and cholesterol into the TCA cycle.[2][4] The human MCM gene, MUT, is located on chromosome 6.[5]

A deficiency in MCM activity, due to mutations in the MUT gene, leads to methylmalonic acidemia (MMA), a serious autosomal recessive inherited metabolic disorder.[2] This condition is characterized by the accumulation of methylmalonic acid in bodily fluids, leading to a range of severe symptoms including metabolic acidosis, neurological damage, and in some cases, early death.[2][8] The severity of the disease can vary depending on the nature of the mutation, with complete loss of function (mut0) being more severe than partial loss of function (mut-).[7]

Current evidence suggests that this compound mutase is absent in plants.[4] The metabolic pathways for the degradation of propionate and branched-chain amino acids in plants appear to utilize alternative enzymatic routes that bypass the need for MCM. This highlights a significant divergence in the metabolic strategies employed by plants compared to animals and many microorganisms.

Quantitative Data on this compound Mutase

The kinetic properties of this compound mutase have been characterized in several organisms. A summary of key quantitative data is presented in the table below for comparative analysis.

| Organism/Enzyme Type | Substrate | Km | Vmax (or kcat) | Optimal pH | Optimal Temperature (°C) | Reference |

| Propionibacterium freudenreichii var. shermanii | This compound | 133 µM | - | - | - | [4] |

| Propionibacterium freudenreichii var. shermanii (H610A mutant) | This compound | 364 µM | - | - | - | [4] |

| Human (Wild-type) | Adenosylcobalamin | - | - | - | - | [9] |

| Human (mut- G94V mutant) | Adenosylcobalamin | Increased 40-fold | 0.2% of wild-type | - | - | [9] |

| Human (mut- Y231N mutant) | Adenosylcobalamin | Increased 900-fold | 1.5% of wild-type | - | - | [9] |

| Pleurochrysis carterae (photosynthetic alga) | (R,S)-Methylmalonyl-CoA | 0.59 mM | - | 7.5 | 30 | [10] |

| Pleurochrysis carterae (photosynthetic alga) | Succinyl-CoA | 5.5 mM | - | - | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound mutase.

This compound Mutase Activity Assay (HPLC-based)